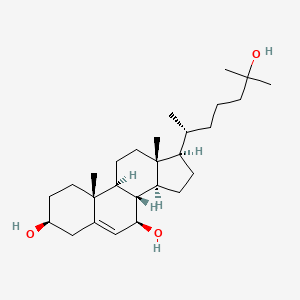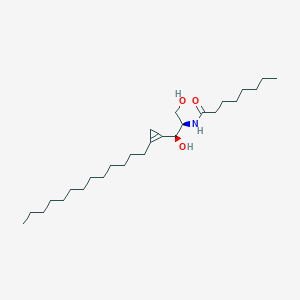
1,4-Naphthoquinone-d6
概要
説明
1,4-Naphthoquinone-d6 is a deuterated form of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. 1,4-Naphthoquinone itself is known for its bright yellow color and sharp odor, similar to benzoquinone .
作用機序
Target of Action
1,4-Naphthoquinone-d6, a derivative of 1,4-Naphthoquinone, has been found to interact with several intracellular molecular targets . It has been reported to have significant anti-inflammatory properties, inhibiting LPS-induced cytokine production in human mononuclear cell lines THP-1 and blocking the production of TNF-α and interleukin (IL)-6 .
Mode of Action
The mode of action of this compound is complex and multifaceted. It is known to act as a strong dienophile in Diels-Alder reactions . In the context of its biological activity, it has been found to inhibit bacterial histidine kinases , which are key components of bacterial signal transduction pathways. This inhibition disrupts the normal functioning of these pathways, leading to the observed antimicrobial effects .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis of juglone and several other related 1,4-Naphthoquinones in many members of the Juglandaceae, including black walnut (Juglans nigra) and English walnut (Juglans regia) . It is also known to stimulate Nrf2/ARE signaling in HepG2 cells .
Pharmacokinetics
Given its structural similarity to 1,4-naphthoquinone, it is likely that it shares similar pharmacokinetic properties .
Result of Action
The result of the action of this compound is largely dependent on its mode of action and the specific targets it interacts with. Its anti-inflammatory properties result in the inhibition of cytokine production, reducing inflammation . Its antimicrobial effects result from its disruption of bacterial signal transduction pathways .
生化学分析
Biochemical Properties
1,4-Naphthoquinone-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It can cause oxidative stress in exposed cells, thereby affecting redox signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also known to modulate receptor tyrosine kinases, such as the epidermal growth factor receptor .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has significant anti-inflammatory properties that inhibit LPS-induced cytokine production in human mononuclear cell lines .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Naphthoquinone can be synthesized through the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, it can also be produced by the oxidation of naphthalene with chromium trioxide . The deuterated form, 1,4-Naphthoquinone-d6, is typically prepared by using deuterated reagents in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of 1,4-Naphthoquinone involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1,4-Naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It is easily reduced by various agents to form 1,4-dihydroxynaphthalene.
Substitution: It can undergo substitution reactions with nucleophiles such as oxygen, nitrogen, and sulfur nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide is commonly used for the oxidation of naphthalene to 1,4-naphthoquinone.
Substitution: Nucleophiles like hydroxylamine, hydrazine, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: 1,4-Dihydroxynaphthalene.
Substitution: Substituted naphthoquinone derivatives.
科学的研究の応用
1,4-Naphthoquinone-d6 has several scientific research applications:
Chemistry: Used as a standard in NMR spectroscopy due to its deuterated nature, which helps in the analysis of complex chemical structures.
Industry: Used in the synthesis of dyes and pigments, as well as in the production of vitamin K derivatives.
類似化合物との比較
1,4-Naphthoquinone-d6 can be compared with other similar compounds such as:
2-Methyl-1,4-naphthoquinone (Menadione): A more effective coagulant than vitamin K.
Lawsone: A natural dye with hydroxyl groups in the α-position of the naphthalene core.
Juglone: Another natural dye with hydroxyl groups in the β-position of the naphthalene core.
Naphthazarin: A 5,8-dihydroxy derivative of 1,4-naphthoquinone that exists in various tautomeric forms.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques where the presence of deuterium can provide clearer and more detailed results.
特性
IUPAC Name |
2,3,5,6,7,8-hexadeuterionaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASJONUBLZVQX-MZWXYZOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B3044062.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)






![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)
